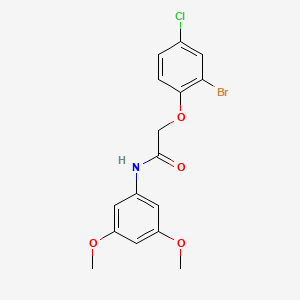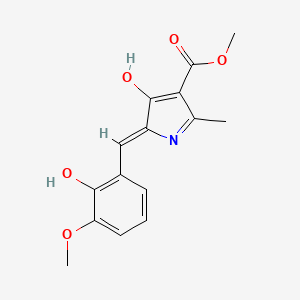
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as BCA, is a synthetic compound that belongs to the family of amides. It has been used extensively in scientific research due to its unique properties and applications. Additionally, we will list as many future directions as possible for further research on this compound.
科学的研究の応用
BCA has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in cell signaling and regulation. BCA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
作用機序
BCA inhibits the activity of PKC enzymes by binding to their catalytic domain. This prevents the enzymes from phosphorylating their target substrates, which in turn leads to the suppression of various cellular signaling pathways. The exact mechanism of action of BCA on PKC enzymes is still being investigated, but it is believed to involve the disruption of the enzyme's structure and function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as in animal models. BCA also has anti-inflammatory properties, which have been demonstrated in various animal models of inflammation. Additionally, BCA has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of BCA for lab experiments is its potency and specificity. It is a potent inhibitor of PKC enzymes, making it an excellent tool for studying the role of these enzymes in various cellular processes. Additionally, BCA has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of BCA is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research on BCA. One area of research is the development of more potent and specific inhibitors of PKC enzymes based on the structure of BCA. Additionally, further research is needed to elucidate the exact mechanism of action of BCA on PKC enzymes. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of BCA in various animal models. Finally, BCA could be explored as a potential therapeutic agent for the treatment of autoimmune diseases.
合成法
The synthesis of BCA involves the reaction of 2-bromo-4-chlorophenol with 3,5-dimethoxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid to yield the final product, BCA. This method has been optimized to produce high yields of BCA with excellent purity.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-6-11(7-13(8-12)22-2)19-16(20)9-23-15-4-3-10(18)5-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJVMVWIMYGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)

![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B6027710.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)